GRP (porcine)

説明

特性

IUPAC Name |

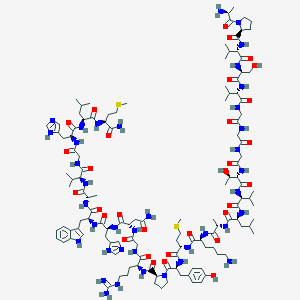

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H198N38O31S2/c1-62(2)44-83(155-121(191)102(67(11)12)162-123(193)103(71(16)166)158-98(173)56-138-94(169)54-137-95(170)55-140-120(190)100(65(7)8)160-116(186)90(59-165)157-122(192)101(66(9)10)161-118(188)92-31-24-40-163(92)124(194)68(13)128)110(180)144-69(14)105(175)149-81(28-21-22-38-127)108(178)150-82(37-43-197-18)109(179)156-89(46-72-32-34-76(167)35-33-72)125(195)164-41-25-30-91(164)117(187)151-80(29-23-39-135-126(131)132)107(177)139-57-96(171)147-88(50-93(129)168)115(185)154-87(49-75-53-134-61-143-75)114(184)153-85(47-73-51-136-78-27-20-19-26-77(73)78)111(181)145-70(15)106(176)159-99(64(5)6)119(189)141-58-97(172)146-86(48-74-52-133-60-142-74)113(183)152-84(45-63(3)4)112(182)148-79(104(130)174)36-42-196-17/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,136,165-167H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,168)(H2,130,174)(H,133,142)(H,134,143)(H,137,170)(H,138,169)(H,139,177)(H,140,190)(H,141,189)(H,144,180)(H,145,181)(H,146,172)(H,147,171)(H,148,182)(H,149,175)(H,150,178)(H,151,187)(H,152,183)(H,153,184)(H,154,185)(H,155,191)(H,156,179)(H,157,192)(H,158,173)(H,159,176)(H,160,186)(H,161,188)(H,162,193)(H4,131,132,135)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCDCQPXUJKYKQ-GZDVRPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H198N38O31S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2805.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74815-57-9 | |

| Record name | Gastrin-releasing peptide (pig) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074815579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Sequencing of Porcine Gastrin-Releasing Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, sequencing, and signaling pathways of porcine Gastrin-Releasing Peptide (GRP). The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in neuropeptide research and drug development.

Introduction

Gastrin-Releasing Peptide (GRP) is a neuropeptide that was first isolated from the porcine stomach.[1] It is a 27-amino acid peptide and is the mammalian analog of the amphibian peptide, bombesin.[1] Porcine GRP plays a significant role in various physiological processes, including the regulation of gastrointestinal hormone release, smooth muscle contraction, and cell proliferation.[2] This guide details the scientific journey of its discovery, the methodologies employed for its characterization, and the intricate signaling cascades it triggers.

Physicochemical Properties of Porcine GRP

The fundamental characteristics of porcine GRP are summarized in the table below. This data is crucial for its identification and for designing experiments involving this peptide.

| Property | Value |

| Amino Acid Sequence | APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2 |

| Molecular Weight | 2805.31 Da |

| CAS Number | 74815-57-9 |

Experimental Protocols: Isolation and Sequencing

The isolation and sequencing of porcine GRP from its native source involves a multi-step process requiring meticulous experimental execution. The following protocols are a composite of established methodologies in peptide chemistry.

Tissue Extraction

The initial step involves the extraction of peptides from porcine gastric or pancreatic tissue.

-

Tissue Homogenization: Fresh or frozen porcine stomach or pancreas tissue is homogenized in an acidic extraction buffer (e.g., 0.2 M HCl) to inactivate endogenous proteases and facilitate peptide solubilization.

-

Centrifugation: The homogenate is then subjected to high-speed centrifugation to pellet cellular debris. The supernatant, containing the crude peptide extract, is collected for further purification.

Purification of Porcine GRP

A multi-step chromatographic approach is employed to purify GRP from the complex mixture of the tissue extract.

-

Principle: This technique separates molecules based on their net charge at a specific pH.

-

Protocol:

-

Column: A cation-exchange column (e.g., CM-cellulose) is equilibrated with a low ionic strength buffer at a pH where GRP has a net positive charge.

-

Sample Loading: The crude peptide extract is loaded onto the column.

-

Elution: A salt gradient (e.g., 0 to 0.3 M NaCl) is applied to the column. Peptides with a lower net positive charge will elute first, followed by those with a higher charge. Fractions are collected and assayed for GRP activity.

-

Desalting: GRP-containing fractions are desalted using gel filtration chromatography (e.g., Sephadex G-25).

-

-

Principle: HPLC provides high-resolution separation of peptides based on their hydrophobicity.

-

Protocol:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A two-solvent system is employed:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile (B52724).

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptides. GRP will elute at a specific acetonitrile concentration.

-

Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm. Fractions corresponding to the GRP peak are collected.

-

Amino Acid Analysis and Sequencing

-

Principle: This analysis determines the relative abundance of each amino acid in the purified peptide.

-

Protocol:

-

Hydrolysis: The purified peptide is hydrolyzed into its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.

-

Analysis: The amino acid composition of the hydrolysate is determined using an amino acid analyzer, which separates and quantifies the individual amino acids.

-

-

Principle: Edman degradation is a method of sequencing amino acids in a peptide from the N-terminus.

-

Protocol:

-

Coupling: The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid), forming a thiazolinone derivative.

-

Conversion: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Repetition: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide is sequenced.[1][2][3]

-

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways associated with porcine GRP.

Experimental Workflow for Porcine GRP Discovery

GRP Signaling Pathways

Porcine GRP exerts its effects by binding to G protein-coupled receptors (GPCRs), primarily the GRP receptor (GRPR), which is a BB2 type receptor. This interaction activates multiple downstream signaling cascades.

The binding of GRP to its receptor activates the heterotrimeric G proteins Gαq and Gα12/13.

-

Gαq Pathway: Activated Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). PKC activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK), ultimately influencing gene transcription related to cell proliferation.

-

Gα12/13 Pathway: The Gα12/13 subunits activate Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[4] Activated RhoA then stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton, influencing cell migration and other cellular processes.[5]

Conclusion

The discovery and sequencing of porcine GRP have been pivotal in advancing our understanding of neuropeptide function in mammals. The detailed methodologies and signaling pathways outlined in this guide provide a foundational resource for researchers in the field. Further investigation into the complex interplay of GRP signaling and its physiological consequences will continue to be a vital area of research, with potential implications for the development of novel therapeutics targeting a range of diseases, including cancer and gastrointestinal disorders.

References

- 1. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Edman degradation - Wikipedia [en.wikipedia.org]

- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

Physiological Functions of Gastrin-Releasing Peptide in Swine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gastrin-Releasing Peptide (GRP), a mammalian neuropeptide first isolated from the porcine stomach, plays a significant role in regulating a multitude of physiological processes in swine.[1][2] As a member of the bombesin-like peptide family, GRP exerts its effects by binding to its specific G protein-coupled receptor, the Gastrin-Releasing Peptide Receptor (GRPR).[1][3][4] This technical guide provides a comprehensive overview of the physiological functions of GRP in swine, with a focus on its roles in the gastrointestinal, pancreatic, and reproductive systems. The guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to support further research and development in this field.

Distribution of GRP and GRPR in Porcine Tissues

The physiological effects of GRP are dictated by the anatomical distribution of its receptor, GRPR. Studies in swine have identified widespread expression of GRPR mRNA and protein in both the central nervous system (CNS) and peripheral tissues.

-

Central Nervous System & Pituitary: GRPR mRNA has been detected in the cerebellum, hypophysis, spinal cord, and hypothalamus.[1][3]

-

Peripheral Tissues: Significant expression of GRPR mRNA is found in the pancreas, esophagus, ovary, testis, spleen, thymus, and jejunum lymph nodes.[1] Immunohistochemical analysis confirms the presence of the GRPR protein in the pancreas, esophagus, testis, ovary, spleen, pituitary gland, and adrenal gland.[1]

-

GRP Localization: In the pancreas, GRP has been localized to varicose nerve fibers in close association with exocrine tissue and, to a lesser extent, penetrating pancreatic islets.[5][6] GRP-containing nerve fibers are also present in the mucosal, submucosal, and myenteric layers of the stomach antrum.[7]

Core Physiological Functions

GRP is a potent regulator of both the exocrine and endocrine functions of the porcine pancreas, with its release being stimulated by vagal nerve activity.[5][8]

Exocrine Secretion: In the isolated perfused porcine pancreas, GRP dose-dependently stimulates the secretion of pancreatic fluid, bicarbonate, and proteins (enzymes).[8] This action is partially mediated by acetylcholine, as the muscarinic antagonist atropine (B194438) can diminish the protein secretion response.[8] The effect of GRP on pancreaticobiliary bicarbonate secretion appears to be mediated primarily through the release of secretin.[9]

Endocrine Secretion: GRP also modulates the release of pancreatic hormones. It dose-dependently stimulates the secretion of insulin (B600854) and pancreatic polypeptide while inhibiting the secretion of somatostatin.[10] The stimulatory effect on insulin secretion is enhanced at higher glucose concentrations, indicating a glucose-dependent mechanism.[10] Glucagon secretion, however, appears to be unaffected by GRP.[10]

Gastrin Release and Acid Secretion: One of the most well-documented functions of GRP is the stimulation of gastrin release from G-cells in the stomach.[11][12] This process is a key component of the vagal control of gastrin secretion; electrical stimulation of the vagus nerves in an isolated perfused pig antrum results in the concomitant release of GRP and gastrin.[7] The subsequent increase in circulating gastrin leads to the secretion of gastric acid.[13]

Gastrointestinal Motility: GRP influences the mechanical functions of the gastrointestinal tract.

-

Gallbladder: GRP stimulates the contraction of gallbladder smooth muscle strips in a concentration-dependent manner, suggesting the presence of GRP-preferring receptors.[14]

-

Intestinal Motility: While much of the research on GRP's role in intestinal transit has been conducted in other species, it is suggested to be a physiological regulator of gastric emptying and small bowel transit.[15] In rats, GRP is released from myenteric neurons and acts via BB2 (GRPR) receptors to augment the descending phase of the peristaltic reflex.[16]

Emerging evidence points to a role for the GRP/GRPR system in the porcine reproductive system. In vitro studies using cultured Leydig cells from boars have shown that GRP promotes the secretion of testosterone.[1] Furthermore, GRP stimulation leads to an increase in the expression of its own receptor (GRPR) at both the mRNA and protein levels in these cells, suggesting a potential positive feedback mechanism.[1]

GRP Signaling Pathway

GRP exerts its cellular effects by binding to the GRPR, a G protein-coupled receptor.[1] In mammals, this binding activates various signal transduction pathways, including the phospholipase C (PLC) pathway, which is a primary mechanism.[11] Activation of GRPR can also involve other pathways such as those mediated by cAMP, MAPK, PI3K, and Akt.[17]

Quantitative Data Summary

The following tables summarize the quantitative effects of GRP on various physiological parameters in swine, as reported in the cited literature.

Table 1: Effect of GRP on Exocrine Secretion from Isolated Perfused Porcine Pancreas

| GRP Concentration | Parameter | Fold Increase Over Control | Reference |

|---|---|---|---|

| 1.0 nmol/L | Protein Secretion | 37-fold | [8] |

| 1.0 nmol/L | Fluid Secretion | 13-fold | [8] |

| 1.0 nmol/L | Bicarbonate Secretion | 12-fold | [8] |

Data derived from in vitro experiments using an isolated perfused porcine pancreas model.

Table 2: Effect of GRP on Endocrine Secretion from Isolated Perfused Porcine Pancreas

| GRP Concentration | Hormone | Effect | Perfusate Glucose Dependence | Reference |

|---|---|---|---|---|

| 0.01 - 10 nmol/L | Insulin | Stimulated (Dose-dependent) | Effect enhanced with increasing glucose | [10] |

| 0.01 - 10 nmol/L | Pancreatic Polypeptide | Stimulated (Dose-dependent) | Independent of glucose levels | [10] |

| 0.01 - 10 nmol/L | Somatostatin | Inhibited (Dose-dependent) | Independent of glucose levels | [10] |

| 0.01 - 10 nmol/L | Glucagon | No effect | - | [10] |

Data derived from in vitro experiments using an isolated perfused porcine pancreas model at various glucose concentrations.

Table 3: Effect of GRP on Porcine Gallbladder Muscle Contraction

| Peptide | ED₅₀ (Concentration for 50% Max Effect) | Reference |

|---|---|---|

| Gastrin-Releasing Peptide (GRP) | 2.9 nM | [14] |

| Neuromedin B | 0.1 µM | [14] |

Data derived from in vitro experiments on porcine muscularis strips.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to study GRP function in swine.

This ex vivo model allows for the direct study of pancreatic secretions without systemic influences.

-

Animal Preparation: A pig is anesthetized, and the pancreas, along with the spleen and segments of the duodenum, is surgically isolated.

-

Perfusion Setup: The celiac artery and portal vein are cannulated. The pancreas is transferred to a perfusion chamber and perfused with a Krebs-Ringer bicarbonate buffer solution containing dextran, albumin, and glucose, oxygenated with 95% O₂ / 5% CO₂.

-

GRP Administration: Synthetic porcine GRP is infused at various concentrations (e.g., 0.01, 0.1, 1.0, and 10 nmol/L) into the arterial line of the perfusion system.[8][10]

-

Sample Collection: Pancreatic juice is collected from a catheter inserted into the pancreatic duct. Venous effluent is collected from the portal vein cannula to measure hormone release.

-

Analysis:

-

Exocrine Secretions: Fluid volume is measured, bicarbonate concentration is determined by titration, and protein concentration is measured using spectrophotometric assays.[8]

-

Endocrine Secretions: Hormone levels (insulin, glucagon, somatostatin, etc.) in the venous effluent are quantified using specific radioimmunoassays (RIAs).[5][10]

-

This in vitro model is used to investigate the direct effects of GRP on testicular cells.

-

Cell Isolation: Leydig cells are isolated from the testes of mature boars using enzymatic digestion (e.g., collagenase) followed by density gradient centrifugation (e.g., Percoll).

-

Cell Culture: Isolated Leydig cells are cultured in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics. Purity is confirmed using techniques like 3β-HSD cytochemical staining.[1]

-

GRP Stimulation: After a period of stabilization, the cultured cells are treated with varying concentrations of GRP (e.g., 0.01 to 1000 nM) for a specified duration.[1]

-

Sample Collection: The culture supernatant is collected for hormone analysis, and the cells are harvested for RNA or protein extraction.

-

Analysis:

-

Testosterone Secretion: Testosterone levels in the culture supernatant are measured by ELISA or RIA.[3]

-

Gene Expression: GRPR mRNA levels in the harvested cells are quantified using relative real-time PCR (RT-PCR).[1][3]

-

Protein Expression: GRPR protein levels are assessed using techniques like Western blotting or immunohistochemistry (IHC).[1][3]

-

Conclusion

In swine, Gastrin-Releasing Peptide is a critical neuropeptide that functions as a key regulator of gastro-entero-pancreatic physiology. Its potent effects on pancreatic exocrine and endocrine secretions, its integral role in the vagal control of gastrin release, and its influence on gastrointestinal motility underscore its importance in digestive health and nutrient metabolism. Furthermore, the identification of a GRP/GRPR system in the porcine reproductive tract opens new avenues for research into its non-digestive functions. The detailed data and protocols presented in this guide provide a foundation for drug development professionals and researchers aiming to modulate these pathways for therapeutic or production-enhancing purposes in the swine industry.

References

- 1. ovid.com [ovid.com]

- 2. Characterization of the expression of gastrin-releasing peptide and its receptor in the trigeminal and spinal somatosensory systems of Japanese macaque monkeys: Insight into humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution of the pig gastrin-releasing peptide receptor and the effect of GRP on porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Gastrin-releasing peptide in the porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. scite.ai [scite.ai]

- 8. Gastrin-releasing peptide: effect on exocrine secretion and release from isolated perfused porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 10. The effect of gastrin-releasing peptide on the endocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]

- 12. Stomach - Wikipedia [en.wikipedia.org]

- 13. Gastrin-releasing peptide: pharmacokinetics and effects on gastro-entero-pancreatic hormones and gastric secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Blockade of GRP receptors inhibits gastric emptying and gallbladder contraction but accelerates small intestinal transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gastrin-releasing peptide is a modulatory neurotransmitter of the descending phase of the peristaltic reflex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Role of Gastric Releasing Peptide (GRP)-Mediated Signaling in the Host Response to Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

porcine GRP localization in central nervous system

An In-depth Technical Guide to the Localization of Porcine Gastrin-Releasing Peptide (GRP) in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP) is a neuropeptide first isolated from the porcine stomach that has since been identified as a significant signaling molecule within the central nervous system (CNS) of various mammals.[1][2] As a member of the bombesin-like peptide family, GRP exerts its biological effects through the GRP receptor (GRPR), a G protein-coupled receptor (GPCR).[3] Emerging evidence highlights the crucial role of GRP/GRPR signaling in modulating a wide array of neurological functions, including memory, emotional responses, circadian rhythms, and itch sensation.[2][4]

The domestic pig (Sus scrofa domesticus) serves as an increasingly important large animal model in neuroscience and translational research due to its anatomical and physiological similarities to humans. A thorough understanding of the distribution and localization of neuropeptide systems like GRP in the porcine CNS is fundamental for the validation of this model in preclinical studies and for the development of novel therapeutics targeting the GRP system.

This technical guide provides a comprehensive overview of the current knowledge on the localization of the GRP system in the porcine CNS. It consolidates available data on receptor distribution, details relevant experimental methodologies, and presents key signaling pathways and workflows.

Data on GRP System Localization in Porcine CNS

The available scientific literature on the precise quantitative distribution of GRP and its receptor (GRPR) within the porcine CNS is limited. Most of the current understanding is derived from qualitative assessments of receptor mRNA expression.

Qualitative Distribution of GRP Receptor (GRPR) mRNA

Studies utilizing reverse transcription-polymerase chain reaction (RT-PCR) have successfully identified the expression of GRPR mRNA in several key regions of the porcine central nervous system. These findings confirm the presence of the necessary molecular machinery for GRP signaling in these areas.

Table 1: Summary of GRP Receptor (GRPR) mRNA Localization in the Porcine CNS

| CNS Region | Presence of GRPR mRNA | Method | Reference |

| Hypothalamus | Detected | RT-PCR | [3] |

| Cerebellum | Detected | RT-PCR | [3] |

| Spinal Cord | Detected | RT-PCR | [3] |

| Hypophysis (Pituitary Gland) | Detected | RT-PCR | [3] |

Note: As of the latest literature review, quantitative data (e.g., protein concentration in fmol/mg or receptor density maps) for GRP or GRPR in the porcine CNS are not available. The data presented is qualitative, indicating the presence of mRNA transcripts.

GRP Signaling Pathway in the CNS

GRP binding to its receptor, GRPR, initiates a cascade of intracellular events. The GRPR is primarily coupled to the Gαq subunit of the heterotrimeric G protein.[2] This activation triggers the stimulation of downstream signaling pathways critical for neuronal function.

-

Receptor Binding: GRP binds to the extracellular domain of the GRPR.

-

Gq Protein Activation: The activated GRPR catalyzes the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca²⁺]i).

-

DAG and elevated [Ca²⁺]i cooperatively activate Protein Kinase C (PKC).

-

-

MAPK/ERK Pathway Activation: The GRP/GRPR signaling cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for regulating gene expression and synaptic plasticity.

References

- 1. Characterization and autoradiographic localization of gastrin releasing peptide receptors in the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]

- 3. Distribution of the pig gastrin-releasing peptide receptor and the effect of GRP on porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of the GRP/GRPR System in Regulating Brain Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Interplay of Porcine Gastrin-Releasing Peptide with Gastrointestinal Hormones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-Releasing Peptide (GRP), a mammalian analogue of bombesin, is a significant neuromodulator in the gastrointestinal (GI) tract. In porcine models, which are highly relevant to human physiology, GRP plays a pivotal role in regulating gastric acid secretion, pancreatic enzyme release, and gut motility. These actions are not direct but are intricately mediated through a complex network of interactions with other key GI hormones. This technical guide provides an in-depth exploration of the interplay between porcine GRP and other crucial gastrointestinal hormones, including gastrin, somatostatin (B550006), cholecystokinin (B1591339) (CCK), secretin, and vasoactive intestinal peptide (VIP). This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying physiological pathways to aid in research and drug development endeavors.

I. Porcine GRP and Gastrin Interaction

The interaction between GRP and gastrin is one of the most well-established pathways in gastric physiology. GRP, released from enteric neurons in the gastric antrum, is a primary physiological stimulant of gastrin secretion from G-cells.

Quantitative Data on GRP-Stimulated Gastrin Release

| Experimental Model | GRP Concentration/Dose | Resulting Change in Gastrin Secretion | Reference |

| Isolated Perfused Pig Antrum | 10⁻¹¹ - 10⁻¹⁰ mol/L (Intra-arterial) | Up to five-fold, dose-dependent increase | [1][2] |

| Conscious Dogs (as a porcine GRP study model) | 0.01, 0.1, and 0.5 µ g/kg-hr (Intravenous) | Dose-related increase in plasma gastrin | [3] |

Signaling Pathway: GRP-Mediated Gastrin Release

GRP binds to its specific receptor (GRPR) on antral G-cells, initiating a signaling cascade that leads to the release of gastrin. This process is independent of cholinergic pathways, as it is resistant to atropine.

Experimental Protocol: Isolated Perfused Porcine Antrum

This ex vivo model allows for the direct investigation of the effects of substances on gastrin release without systemic influences.

1. Animal Preparation:

-

A healthy young pig (e.g., Danish Landrace, 20-25 kg) is fasted overnight with free access to water.

-

Anesthesia is induced and maintained throughout the surgical procedure.

2. Surgical Procedure:

-

A midline laparotomy is performed to expose the abdominal organs.

-

The stomach is identified, and the antrum is carefully isolated, preserving its vascular supply (right gastric artery and gastroepiploic artery) and vagal nerve innervation.

-

The antrum is separated from the fundus and duodenum.

-

Cannulas are inserted into the right gastric artery for arterial perfusion and the gastroepiploic vein for venous effluent collection.

3. Perfusion:

-

The isolated antrum is transferred to a perfusion chamber maintained at 37°C.

-

The perfusion medium is a Krebs-Ringer bicarbonate buffer containing dextran, glucose, and a mixture of amino acids, gassed with 95% O₂ and 5% CO₂ to maintain a pH of 7.4.

-

The perfusion is carried out at a constant flow rate.

4. Experimental Design:

-

After a stabilization period, GRP is infused intra-arterially at various concentrations.

-

Venous effluent is collected at regular intervals before, during, and after GRP infusion.

-

Samples are immediately chilled and centrifuged to separate the plasma, which is then stored at -20°C until analysis.

5. Hormone Analysis:

-

Gastrin concentrations in the venous effluent are measured by a specific radioimmunoassay (RIA).

II. Porcine GRP and Somatostatin Interaction

Somatostatin, produced by D-cells in the stomach and pancreas, generally acts as an inhibitor of gastrointestinal hormone secretion. The interaction between GRP and somatostatin is complex, with GRP having both direct and indirect effects on somatostatin release.

Quantitative Data on GRP and Somatostatin Interaction

| Experimental Model | GRP Concentration/Dose | Resulting Change in Somatostatin Secretion | Reference |

| Isolated Perfused Porcine Non-antral Stomach | 10⁻⁸ M (Intra-arterial) | Inhibition of somatostatin secretion | [4] |

| Isolated Perfused Porcine Ileum | 10⁻⁸ M Neuromedin C (GRP analogue) | Stimulation of somatostatin secretion | [5][6] |

Signaling Pathway: GRP's Dual Role in Somatostatin Regulation

In the non-antral stomach, GRP inhibits somatostatin release, thereby disinhibiting acid secretion. Conversely, in the ileum, GRP stimulates somatostatin release. This highlights the region-specific effects of GRP.

Experimental Protocol: In Vivo GRP Administration and Blood Sampling in Anesthetized Pigs

This in vivo model allows for the study of hormonal interactions in a more physiologically complete system.

1. Animal Preparation:

-

Pigs are fasted overnight and anesthetized.

-

A tracheostomy is performed to ensure a patent airway.

-

Catheters are placed in a femoral artery for blood pressure monitoring and blood sampling, and in a femoral vein for infusions.

2. Surgical Procedure for Regional Blood Sampling:

-

To measure hormone release from specific organs, catheters can be placed in the portal vein (for pancreatic and intestinal hormones) and a gastric vein. This is a more complex procedure requiring a laparotomy.

3. Experimental Design:

-

Following a basal period for stabilization, a continuous intravenous infusion of GRP is administered at a specific dose.

-

Blood samples are collected at predetermined intervals before, during, and after the GRP infusion.

-

Blood is collected into chilled tubes containing aprotinin (B3435010) and EDTA to prevent peptide degradation.

4. Sample Processing and Hormone Analysis:

-

Plasma is separated by centrifugation and stored at -80°C.

-

Somatostatin concentrations are determined by a specific radioimmunoassay.

III. Porcine GRP and Cholecystokinin (CCK) Interaction

GRP is a potent stimulator of CCK release from I-cells in the small intestine. CCK plays a crucial role in pancreatic enzyme secretion and gallbladder contraction.

Quantitative Data on GRP-Stimulated CCK Release

| Experimental Model | GRP Dose | Resulting Change in CCK Secretion | Reference |

| Anesthetized Pig | 1000 pmol/kg-h (Intravenous) | Portal plasma CCK increased from 1.2 to 38.4 pmol/l | [7] |

| Conscious Dogs (as a porcine GRP study model) | 0.01, 0.1, and 0.5 µ g/kg-hr (Intravenous) | Dose-related increase in plasma CCK | [3] |

Signaling Pathway: GRP-Induced CCK Secretion

GRP, acting via its receptors on enteric neurons or directly on I-cells, triggers the release of CCK.

References

- 1. Surgical Perfusion and Isolation of the Porcine Pancreas for Islet Isolation [jove.com]

- 2. Surgical Perfusion and Isolation of the Porcine Pancreas for Islet Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpco.com [alpco.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Radioimmunoassay of secretin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radioimmunoassay of cholecystokinin-pancreozymin - PubMed [pubmed.ncbi.nlm.nih.gov]

Gastrin-Releasing Peptide (GRP) Signaling in Porcine Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-releasing peptide (GRP) is a regulatory peptide hormone and neurotransmitter with a significant role in various physiological processes within the gastrointestinal system and central nervous system. In porcine models, which are increasingly utilized in biomedical research due to their anatomical and physiological similarities to humans, the GRP signaling pathway is a key area of investigation for understanding digestive physiology, reproductive processes, and potential therapeutic interventions. This technical guide provides a comprehensive overview of the GRP signaling pathway in porcine models, focusing on its core components, quantitative data from key studies, and detailed experimental protocols.

The Gastrin-Releasing Peptide Receptor (GRPR) in Swine

The biological effects of GRP are mediated through its high-affinity receptor, the gastrin-releasing peptide receptor (GRPR), a member of the G-protein coupled receptor (GPCR) superfamily. In pigs, the GRPR has been cloned and characterized, revealing a high degree of homology with its human counterpart.

Tissue Distribution of GRPR in Porcine Models

The expression of GRPR has been identified in a wide range of porcine tissues, indicating its diverse physiological roles.[1] Relative mRNA expression levels and immunohistochemical localization have been documented in various studies.

Table 1: Distribution of Gastrin-Releasing Peptide Receptor (GRPR) in Porcine Tissues

| Tissue Category | Specific Tissue | GRPR mRNA Expression Level | Immunohistochemical Localization | Reference |

| Central Nervous System & Pituitary | Cerebellum | High | Present | [1] |

| Hypophysis | Moderate | Present | [1] | |

| Spinal Cord | Moderate | Present | [1] | |

| Hypothalamus | Moderate | Present | [1] | |

| Gastrointestinal Tract | Pancreas | Very High | Acinar cells, Islets | [1][2] |

| Esophagus | High | Present | [1] | |

| Stomach | - | - | ||

| Jejunum | - | Mucosa, Myenteric Plexus | ||

| Reproductive System | Ovary | High | Present | [1] |

| Testis | High | Leydig cells | [1] | |

| Other Peripheral Tissues | Spleen | High | Present | [1] |

| Thymus | High | Present | [1] | |

| Jejunum Lymph Node | High | Present | [1] | |

| Muscle | High | Present | [1] | |

| Fat | High | Present | [1] | |

| Pituitary Gland | - | Present | [1] | |

| Adrenal Gland | - | Present | [1] |

The GRP Signaling Pathway

In porcine models, as in other mammals, the binding of GRP to its receptor (GRPR) primarily initiates a signaling cascade through the Gαq subunit of the heterotrimeric G-protein. This activation of Gαq leads to the stimulation of Phospholipase C (PLC), a key enzyme in this pathway.

Downstream Signaling Cascades

-

Phospholipase C (PLC) Activation and Second Messenger Generation: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a critical signaling event.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC) at the cell membrane. Activated PKC then phosphorylates a variety of downstream target proteins, leading to cellular responses. While specific PKC isoforms involved in porcine GRP signaling are yet to be fully elucidated, it is hypothesized that conventional and novel PKC isoforms are likely participants based on studies in other species.

-

MAPK/ERK Pathway Activation: The GRP-GRPR signaling axis can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3] This is often mediated by PKC and contributes to the regulation of gene expression and cell proliferation.

Quantitative Data on GRP-Mediated Responses in Porcine Models

Several studies have quantified the physiological effects of GRP administration in porcine models. These data are crucial for understanding the potency and efficacy of GRP in various biological contexts.

Table 2: GRP-Induced Pancreatic Exocrine Secretion in Isolated Perfused Porcine Pancreas

| GRP Concentration (nmol/L) | Protein Secretion (Fold Increase) | Fluid Secretion (Fold Increase) | Bicarbonate Secretion (Fold Increase) | Reference |

| 1.0 | 37 | 13 | 12 | [4] |

Table 3: GRP-Induced Pancreaticobiliary Secretion and Hormone Release in Pigs

| Parameter | Basal Level | GRP Infusion (1000 pmol/kg-h) | Reference |

| Portal Plasma Secretin (pmol/L) | 0.9 | 13.6 | [5] |

| Portal Plasma CCK (pmol/L) | 1.2 | 38.4 | [5] |

| Pancreatic Bicarbonate Secretion (mmol/h) | 0.01 | 5.6 | [5] |

| Hepatic Bicarbonate Secretion (mmol/h) | 0.5 | 4.1 | [5] |

| Pancreatic Protein Secretion (mg/h) | 3 | 680 | [5] |

Table 4: Effect of GRP on Testosterone Secretion in Cultured Porcine Leydig Cells

| GRP Concentration (M) | Testosterone Concentration (ng/mL) | Fold Increase vs. Control | Reference |

| 0 (Control) | ~0.8 | 1.0 | [1] |

| 10⁻¹¹ | ~1.2 | 1.5 | [1] |

| 10⁻¹⁰ | ~1.5 | 1.9 | [1] |

| 10⁻⁹ | ~2.0 | 2.5 | [1] |

| 10⁻⁸ | ~1.8 | 2.25 | [1] |

| 10⁻⁷ | ~1.6 | 2.0 | [1] |

| 10⁻⁶ | ~1.4 | 1.75 | [1] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the GRP signaling pathway. Below are adapted protocols for key experiments in porcine models.

Experimental Workflow: From Tissue to Data

Protocol 1: Immunofluorescence Staining of GRPR in Porcine Intestinal Tissue

This protocol is adapted for the localization of GRPR in paraffin-embedded porcine intestinal tissue.

-

Tissue Preparation:

-

Collect fresh porcine intestinal tissue and flush with ice-cold PBS.

-

Fix the tissue in 4% paraformaldehyde overnight at 4°C.

-

Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.

-

Cut 5 µm sections using a microtome and mount on charged slides.

-

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene (2 x 10 min).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Wash sections with PBS containing 0.1% Triton X-100 (PBST).

-

Block non-specific binding with 5% normal goat serum in PBST for 1 hour at room temperature.

-

Incubate with a primary antibody against GRPR (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence or confocal microscope.

-

Protocol 2: Real-Time Quantitative PCR (RT-qPCR) for GRPR mRNA Expression

This protocol outlines the quantification of GRPR mRNA levels in porcine tissue samples.

-

RNA Extraction:

-

Homogenize ~50-100 mg of porcine tissue in TRIzol reagent.

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for porcine GRPR, and cDNA template.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Perform the qPCR reaction in a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression of GRPR mRNA using the 2^-ΔΔCt method.

-

Protocol 3: FURA-2 AM Calcium Imaging in Primary Porcine Cells

This protocol describes the measurement of intracellular calcium changes in response to GRP stimulation using the ratiometric dye FURA-2 AM.[6][7][8][9]

-

Cell Preparation:

-

Isolate primary cells from the porcine tissue of interest (e.g., pancreatic acinar cells, Leydig cells) using appropriate enzymatic digestion and culture them on glass coverslips.

-

-

Dye Loading:

-

Wash cells with a physiological salt solution (e.g., HBSS).

-

Incubate cells with 2-5 µM FURA-2 AM in HBSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

-

Stimulation and Data Acquisition:

-

Perfuse the cells with a solution containing the desired concentration of GRP.

-

Record the changes in the F340/F380 ratio over time.

-

At the end of the experiment, calibrate the signal using ionomycin (B1663694) to determine the maximum fluorescence ratio (Rmax) and a calcium-free solution with EGTA to determine the minimum ratio (Rmin).

-

-

Data Analysis:

-

Convert the fluorescence ratios to intracellular calcium concentrations using the Grynkiewicz equation.

-

Protocol 4: Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of ERK activation (phosphorylation) in porcine cells following GRP treatment.

-

Cell Treatment and Lysis:

-

Culture porcine cells to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Stimulate the cells with GRP at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and express the results as the ratio of p-ERK to total ERK.

-

Conclusion

The gastrin-releasing peptide signaling pathway plays a multifaceted role in porcine physiology. This guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols to facilitate further research. The porcine model offers a valuable platform for elucidating the intricacies of GRP signaling and its implications for both veterinary and human health, paving the way for the development of novel therapeutic strategies targeting this system. Further investigation into the specific isoforms of downstream signaling molecules in pigs will undoubtedly enhance our comprehension of this vital signaling cascade.

References

- 1. Distribution of the pig gastrin-releasing peptide receptor and the effect of GRP on porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gastrin-releasing peptide in the porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Role of Gastric Releasing Peptide (GRP)-Mediated Signaling in the Host Response to Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin-releasing peptide: effect on exocrine secretion and release from isolated perfused porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. brainvta.tech [brainvta.tech]

- 7. moodle2.units.it [moodle2.units.it]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

porcine GRP and its role in pancreatic secretion

An In-depth Technical Guide on Porcine Gastrin-Releasing Peptide and its Role in Pancreatic Secretion

Introduction

Gastrin-Releasing Peptide (GRP) is a 27-amino acid regulatory peptide originally isolated from the porcine stomach.[1] It is the mammalian homolog of the amphibian peptide bombesin (B8815690) and is widely distributed in the central and peripheral nervous systems, particularly within the gastrointestinal tract.[1][2][3] In the pancreas, GRP is localized to varicose nerve fibers that are in close proximity to both the exocrine acinar cells and the endocrine islets.[2][4] Its release is stimulated by parasympathetic (vagal) nerve activity.[2][5] This strategic location and release mechanism position GRP as a key neuropeptide in the regulation of both exocrine and endocrine pancreatic functions.[2] This guide provides a comprehensive technical overview of the role of porcine GRP in pancreatic secretion, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of Porcine GRP

The stimulatory effects of porcine GRP on pancreatic secretion are dose-dependent. The following tables summarize the quantitative data from key studies.

Table 1: Effect of Porcine GRP on Pancreatic Exocrine Secretion

| Parameter | GRP Dose | Animal Model | Result | Citation |

| Protein Secretion | 1.0 nmol/L (infusion) | Isolated Perfused Porcine Pancreas | 37-fold increase over basal levels | [5] |

| 1000 pmol/kg/h (infusion) | Anesthetized Pig | Increase from 3 to 680 mg/h | [6] | |

| Fluid Secretion | 1.0 nmol/L (infusion) | Isolated Perfused Porcine Pancreas | 13-fold increase over basal levels | [5] |

| Bicarbonate Secretion | 1.0 nmol/L (infusion) | Isolated Perfused Porcine Pancreas | 12-fold increase over basal levels | [5] |

| 1000 pmol/kg/h (infusion) | Anesthetized Pig | Increase from 0.01 to 5.6 mmol/h | [6] |

Table 2: Effect of Porcine GRP on Gastrointestinal and Pancreatic Hormone Release

| Hormone | GRP Dose | Animal Model | Result | Citation |

| Cholecystokinin (B1591339) (CCK) | 1000 pmol/kg/h (infusion) | Anesthetized Pig | Portal plasma levels increased from 1.2 to 38.4 pmol/L | [6] |

| 0.01, 0.1, 0.5 µg/kg/h (IV) | Conscious Dog | Dose-related increase in plasma levels | [7] | |

| 10⁻⁹ to 10⁻⁶ M (infusion) | Isolated Perfused Rat Duodenum | Dose-dependent stimulation of secretion | [8] | |

| Secretin | 1000 pmol/kg/h (infusion) | Anesthetized Pig | Portal plasma levels increased from 0.9 to 13.6 pmol/L | [6] |

| Pancreatic Polypeptide (PP) | 0.01, 0.1, 1.0, 10 nM (infusion) | Isolated Perfused Porcine Pancreas | Dose-dependent stimulation of secretion | [9] |

| 0.01, 0.1, 0.5 µg/kg/h (IV) | Conscious Dog | Dose-related increase in plasma levels | [7] | |

| Insulin | 0.01, 0.1, 1.0, 10 nM (infusion) | Isolated Perfused Porcine Pancreas | Dose-dependent stimulation of secretion, enhanced by glucose | [9] |

| Somatostatin | 0.01, 0.1, 1.0, 10 nM (infusion) | Isolated Perfused Porcine Pancreas | Dose-dependent inhibition of secretion | [9] |

| Gastrin | 0.01, 0.1, 0.5 µg/kg/h (IV) | Conscious Dog | Dose-related increase in plasma levels | [7] |

Experimental Protocols

The understanding of GRP's function has been built upon several key experimental models and techniques.

Isolated Perfused Porcine Pancreas

This ex vivo model allows for the direct study of pancreatic responses to stimuli without systemic influences.

-

Procedure:

-

Animal Preparation: A pig is anesthetized, and the pancreas is surgically isolated.

-

Cannulation: The splenic artery (supplying the pancreas) and the portal vein (draining the pancreas) are cannulated. The pancreatic duct is also cannulated for the collection of pancreatic juice.

-

Perfusion: The pancreas is transferred to an organ bath and perfused via the arterial cannula with a synthetic medium (e.g., Krebs-Ringer bicarbonate buffer) containing nutrients, electrolytes, and an oxygen carrier. The perfusion is maintained at a constant flow rate and temperature.

-

Stimulation: Porcine GRP, antagonists (like atropine), or other agents are infused into the arterial line at various concentrations.[5][9] Electrical stimulation of the vagus nerves can also be applied to study endogenous GRP release.[5][10]

-

Sample Collection: Pancreatic juice is collected from the ductal cannula in timed intervals. Venous effluent is collected from the portal vein cannula.

-

Analysis: Pancreatic juice is analyzed for volume (fluid secretion), bicarbonate concentration, and total protein/enzyme (e.g., amylase) content. Venous effluent is analyzed for hormone concentrations using techniques like radioimmunoassay (RIA).[2]

-

Caption: Workflow for the isolated perfused pancreas experiment.

Conscious Animal Models (Dog)

In vivo studies in conscious animals provide insights into the integrated physiological response to GRP.

-

Procedure:

-

Surgical Preparation: Dogs are surgically fitted with gastric and pancreatic fistulas to allow for the collection of secretions. Vascular catheters are implanted for intravenous infusions.

-

Acclimatization: Animals are allowed to recover fully from surgery and are accustomed to the experimental setup.

-

Experiment: On the day of the study, after a fasting period, a continuous intravenous infusion of synthetic porcine GRP is administered at graded doses.[11]

-

Sample Collection: Pancreatic juice and gastric secretions are collected continuously. Blood samples are drawn at regular intervals.

-

Analysis: Secretions are analyzed for volume and composition. Plasma is analyzed for CCK, gastrin, and pancreatic polypeptide levels.[7][11]

-

Immunocytochemistry and Radioimmunoassay (RIA)

-

Immunocytochemistry: This technique is used to visualize the location of GRP within the pancreas. Pancreatic tissue is fixed, sectioned, and incubated with antibodies specific to GRP. A secondary antibody with a detectable label is then used to reveal the presence and distribution of GRP-containing nerve fibers.[2][4]

-

Radioimmunoassay (RIA): RIA is a highly sensitive method used to quantify the concentration of GRP and other hormones (like CCK and secretin) in plasma or pancreatic venous effluent. The assay involves a competitive binding reaction between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited amount of specific antibody.[2]

Signaling Pathways and Mechanisms of Action

GRP regulates pancreatic secretion through a combination of direct, indirect (hormonal), and neural pathways.

Direct Action on Acinar Cells

Immunohistochemical studies have shown GRP-containing nerve fibers in close association with the exocrine acinar tissue of the porcine pancreas.[2][4] This suggests a direct neurocrine action. GRP binds to GRP-preferring receptors (GRPR, also known as BB2 receptors) on the basolateral membrane of pancreatic acinar cells.[12][13] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq alpha subunits, leading to the activation of Phospholipase C (PLC).[13] PLC activation generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This cascade culminates in the fusion of zymogen granules with the apical membrane and the secretion of digestive enzymes into the pancreatic ducts.

Indirect Action via Hormone Release

A significant component of GRP's effect is mediated indirectly through the release of other hormones.

-

CCK Release: GRP is a potent stimulator of cholecystokinin (CCK) secretion from enteroendocrine I-cells in the duodenum.[6][8] The released CCK then travels through the bloodstream to the pancreas, where it binds to CCK-A receptors on acinar cells, strongly stimulating enzyme secretion. The importance of this pathway is demonstrated by studies where a CCK receptor antagonist significantly inhibits GRP-stimulated pancreatic protein secretion.[11]

-

Secretin Release: GRP also stimulates the release of secretin.[6] Secretin's primary role is to stimulate the pancreatic ductal cells to secrete a bicarbonate-rich fluid, which neutralizes gastric acid in the duodenum. Studies in pigs have shown that the GRP-induced increase in pancreatic bicarbonate secretion is mediated almost entirely by the release of secretin.[6]

Role in Neural Regulation

GRP is a key transmitter in the parasympathetic (vagal) control of pancreatic secretion.

-

Vagal Stimulation: Electrical stimulation of the vagus nerves causes the release of GRP from intrapancreatic neurons.[2][5]

-

GRP's Role as a Neurotransmitter: The physiological importance of this pathway is confirmed by experiments where GRP antagonists or desensitization to GRP significantly reduces the pancreatic protein secretion response to vagal stimulation.[10]

-

Interaction with Acetylcholine (B1216132): The protein secretion stimulated by GRP is partially diminished by the cholinergic antagonist atropine, suggesting a complex interplay where GRP and acetylcholine act in conjunction to mediate the full parasympathetic response.[5]

Caption: GRP's direct, indirect, and neural control pathways.

Conclusion

Porcine Gastrin-Releasing Peptide is a potent and multifaceted regulator of pancreatic secretion. Its actions are mediated through a sophisticated network involving direct stimulation of acinar cells, indirect stimulation via the release of key gut hormones like CCK and secretin, and a crucial role as a neurotransmitter in the vagal control of the pancreas.[5][6][10] The dose-dependent nature of its effects on protein, fluid, and bicarbonate secretion underscores its physiological significance. The experimental models, particularly the isolated perfused porcine pancreas, have been instrumental in elucidating these complex mechanisms. For researchers and drug development professionals, a thorough understanding of the GRP signaling axis offers potential targets for modulating pancreatic function in various physiological and pathological conditions.

References

- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin-releasing peptide in the porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastrin-releasing peptide links stressor to cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 5. Gastrin-releasing peptide: effect on exocrine secretion and release from isolated perfused porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 7. Effect of synthetic porcine gastrin-releasing peptide on plasma levels of immunoreactive cholecystokinin pancreatic polypeptide and gastrin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastrin-releasing peptide stimulates cholecystokinin secretion in perfused rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of gastrin-releasing peptide on the endocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of gastrin-releasing peptide in neural control of pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of L-364,718 on GRP-stimulated pancreatic and gastric secretions and GI peptides in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target [frontiersin.org]

structure of porcine gastrin-releasing peptide

An In-Depth Technical Guide to the Structure of Porcine Gastrin-Releasing Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin-Releasing Peptide (GRP) is a neuropeptide with significant regulatory roles in the gastrointestinal and central nervous systems. The porcine variant (pGRP), a 27-amino acid peptide, is a key ortholog studied for its function in stimulating gastrin release and its association with cell proliferation. This technical guide provides a comprehensive overview of the structural biology of porcine GRP. It details the primary amino acid sequence and physicochemical properties, explores the current understanding of its secondary and tertiary structure based on spectroscopic studies, and elucidates its primary signaling pathway upon binding to the GRP receptor. Furthermore, this document furnishes detailed experimental protocols for foundational techniques used in its characterization, including Edman degradation for sequencing and radioimmunoassay for quantification, supported by workflow visualizations.

Primary Structure and Physicochemical Properties

Porcine GRP is a single-chain polypeptide composed of 27 amino acids with an amidated C-terminus.[1] It was originally isolated from porcine gastric and intestinal tissues.[2] The primary structure was determined through sequential degradation and analysis, and its sequence is identical to that of guinea pig GRP.

Amino Acid Sequence

The complete amino acid sequence of porcine GRP is presented below.

| Residue # | 3-Letter Code | 1-Letter Code |

| 1 | Ala | A |

| 2 | Pro | P |

| 3 | Val | V |

| 4 | Ser | S |

| 5 | Val | V |

| 6 | Gly | G |

| 7 | Gly | G |

| 8 | Gly | G |

| 9 | Thr | T |

| 10 | Val | V |

| 11 | Leu | L |

| 12 | Ala | A |

| 13 | Lys | K |

| 14 | Met | M |

| 15 | Tyr | Y |

| 16 | Pro | P |

| 17 | Arg | R |

| 18 | Gly | G |

| 19 | Asn | N |

| 20 | His | H |

| 21 | Trp | W |

| 22 | Ala | A |

| 23 | Val | V |

| 24 | Gly | G |

| 25 | His | H |

| 26 | Leu | L |

| 27 | Met | M |

Table 1: The primary amino acid sequence of porcine Gastrin-Releasing Peptide.[3][4]

Physicochemical Data

The fundamental physicochemical properties of pGRP are summarized in the following table.

| Property | Value |

| Molecular Formula | C₁₂₆H₁₉₈N₃₈O₃₁S₂ |

| Molecular Weight | 2805.31 Da |

| C-Terminus | Amidated (-NH₂) |

| Appearance | White lyophilized solid |

| Solubility | Soluble in water |

Table 2: Key physicochemical properties of porcine GRP.[3][5]

Conformational Structure

While a high-resolution crystal structure of porcine GRP has not been determined, its conformation in solution has been investigated using spectroscopic methods, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][6]

These studies reveal that in aqueous buffer solutions, GRP does not adopt a single, rigid three-dimensional structure. Instead, it exists as an ensemble of flexible, random-coil-type conformers.[6] However, this flexibility is not uniform across the peptide. Analysis indicates the presence of a stable β-turn structure involving residues 14-19 (Met-Tyr-Pro-Arg-Gly-Asn).[6]

The conformation of GRP is highly dependent on its environment. In the presence of organic solvents or upon interaction with negatively charged lipid membranes (such as those containing phosphatidylserine), the peptide undergoes a conformational change, adopting a more ordered secondary structure.[6] This suggests that the peptide's structure is induced upon binding to its receptor in the cell membrane. The three-dimensional structure of GRP in solution, as determined by NMR, is considered crucial for understanding its selective binding to the GRP receptor.[2]

GRP Receptor and Signaling Pathway

Porcine GRP exerts its physiological effects by binding with high affinity to the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, a member of the G-protein coupled receptor (GPCR) superfamily.[7][8] The activation of GRPR initiates a well-defined intracellular signaling cascade primarily mediated by the Gαq subunit.

The sequence of events is as follows:

-

Binding: GRP binds to the extracellular domain of GRPR.

-

G-Protein Activation: The GRP-GRPR complex catalyzes the exchange of GDP for GTP on the associated Gαq protein subunit, activating it.

-

PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

PIP₂ Cleavage: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.

-

PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺ levels, activates Protein Kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates a variety of target proteins, leading to downstream cellular responses such as hormone secretion (e.g., gastrin), smooth muscle contraction, and regulation of cell proliferation.[9][10]

Key Experimental Methodologies

The characterization of pGRP relies on several core biochemical techniques for sequencing and quantification.

Peptide Sequencing: Edman Degradation

Edman degradation is the classic method for determining the amino acid sequence of a peptide from its N-terminus.[11][12] The process is a cyclical chemical reaction that removes one amino acid at a time, which is then identified.

Protocol Overview:

-

Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). PITC covalently couples to the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamyl (PTC) derivative.

-

Cleavage: The sample is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues. The N-terminal residue is released as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but shortened by one residue.

-

Extraction & Conversion: The ATZ-amino acid is selectively extracted with an organic solvent. It is then treated with a weaker aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) amino acid derivative.

-

Identification: The specific PTH-amino acid is identified using chromatographic techniques, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to known standards.

-

Cycle Repetition: The shortened peptide (from step 2) is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Peptide Quantification: Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of antigens, such as peptides, in a sample.[13][14] The method is based on the principle of competitive binding.

Protocol Overview (Competitive Binding):

-

Reagent Preparation: A known, fixed amount of specific antibody to GRP is prepared. A known amount of GRP is radiolabeled (e.g., with ¹²⁵I) to serve as the "tracer" or "hot" antigen. A series of standards with known concentrations of unlabeled ("cold") GRP are also prepared.

-

Competitive Binding: The antibody is incubated with the radiolabeled GRP tracer and the sample (or standard). The unlabeled GRP in the sample competes with the radiolabeled GRP for the limited number of antibody binding sites.

-

Separation: After incubation reaches equilibrium, the antibody-bound GRP is separated from the free (unbound) GRP. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex.

-

Detection: The radioactivity of the precipitated complex (the bound fraction) is measured using a gamma counter.

-

Quantification: As the concentration of unlabeled GRP in the sample increases, it displaces more of the radiolabeled tracer from the antibody, thus decreasing the radioactivity of the bound fraction. A standard curve is generated by plotting the measured radioactivity against the known concentrations of the standards. The concentration of GRP in the unknown sample is determined by interpolating its measured radioactivity on this standard curve.

References

- 1. Gastrin-releasing peptide in the porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational analysis in solution of gastrin releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. Gastrin-releasing peptide, GRP [novoprolabs.com]

- 5. actinomycind.com [actinomycind.com]

- 6. Fluorescence and CD studies on the conformation of the gastrin releasing peptide in solution and in the presence of model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]

- 8. Distribution of the pig gastrin-releasing peptide receptor and the effect of GRP on porcine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GRPR gastrin releasing peptide receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Gastrin-releasing peptide - Wikipedia [en.wikipedia.org]

- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 12. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 13. phoenixbiotech.net [phoenixbiotech.net]

- 14. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide on Porcine Gastrin-Releasing Peptide (GRP) Precursor Protein and Processing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gastrin-Releasing Peptide (GRP) is a neuropeptide with a significant role in various physiological processes, including the regulation of gastrointestinal functions, hormone secretion, and central nervous system activities.[1] Isolated initially from the porcine stomach, GRP is a member of the bombesin-like peptide family and is derived from a larger precursor protein, pro-GRP.[2] This technical guide provides a comprehensive overview of the porcine GRP precursor, its post-translational processing, the biological activities of its derived peptides, and detailed experimental protocols for its study.

Porcine GRP Precursor Protein

The porcine GRP precursor, also known as pro-GRP, is a 125-amino acid polypeptide.[2][3] Following the cleavage of an N-terminal signal peptide, pro-GRP undergoes a series of post-translational modifications to yield biologically active peptides.[4]

Amino Acid Sequence of Porcine GRP (1-27)

The primary bioactive form of porcine GRP is a 27-amino acid peptide with the following sequence:

APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2[5]

The C-terminus is amidated, a crucial modification for its biological activity.

Post-Translational Processing of Porcine Pro-GRP

The conversion of pro-GRP into active peptides is a multi-step process involving several enzymes. This process primarily occurs in the secretory pathway of GRP-producing cells.

The key enzymatic steps are:

-

Signal Peptide Cleavage: The initial translation product, pre-proGRP, is directed to the endoplasmic reticulum where the N-terminal signal peptide is removed by a signal peptidase to form pro-GRP.[6]

-

Endoproteolytic Cleavage: Pro-GRP is cleaved at specific basic amino acid residues by prohormone convertases (PCs), with PC2 being postulated as a key enzyme in this process.[2][7] This cleavage liberates GRP-extended peptides and other C-terminal fragments.[2]

-

Exopeptidase Trimming: A carboxypeptidase B-like enzyme, such as Carboxypeptidase E (CPE), removes the C-terminal basic residues from the GRP-extended peptides.[2]

-

C-terminal Amidation: The final and critical step for the biological activity of GRP is the amidation of the C-terminal methionine residue. This reaction is catalyzed by the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM), which converts a C-terminal glycine (B1666218) residue into an amide group.[2]

-

Further Cleavage: The 27-amino acid GRP can be further processed by an endopeptidase to yield a C-terminal decapeptide, GRP(18-27), also known as neuromedin C.[4]

Quantitative Data

The following tables summarize key quantitative data related to porcine GRP and its receptor.

Table 1: Molecular Properties of Porcine GRP Peptides

| Peptide | Amino Acid Sequence | Molecular Weight (Da) |

| GRP(1-27) | APVSVGGGTVLAKMYPRGNHWAVGHLM-NH2 | 2805.4[5] |

| GRP(18-27) / Neuromedin C | GNHWAVGHLM-NH2 | ~1121 |

Table 2: Porcine GRP Receptor (GRPR) Binding Affinity

| Ligand | Cell Line | Dissociation Constant (Kd) | Receptor Density ( sites/cell ) |

| GRP | Cos-7 (monkey) | 0.13 nM | 35,000[8] |

Note: Data from a primate cell line is used as a proxy due to the high conservation of the GRP/GRPR system.

Table 3: Distribution of GRP and its Receptor in Porcine Tissues

| Tissue | GRP Immunoreactivity | GRPR mRNA Expression |

| Gastrointestinal Tract | ||

| Stomach | High | High |

| Duodenum | Present in myenteric plexus[9] | High |

| Pancreas | Present in nerve fibers[10] | High[11] |

| Jejunum | - | High[11] |

| Esophagus | - | High[11] |

| Central Nervous System | ||

| Hypothalamus | Present[9] | High[11] |

| Medulla Oblongata | Present[9] | - |

| Cerebral Cortex | Present[9] | - |

| Cerebellum | - | High[11] |

| Spinal Cord | - | High[11] |

| Other Tissues | ||

| Testis | - | High[11] |

| Ovary | - | High[11] |

| Spleen | - | High[11] |

| Pituitary Gland | - | High[11] |

| Adrenal Gland | - | High[11] |

GRP Receptor Signaling Pathway

GRP exerts its biological effects by binding to the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[12] The activation of GRPR initiates a cascade of intracellular signaling events.

The primary signaling cascade involves:

-

G-protein Activation: Upon GRP binding, GRPR activates the Gq alpha subunit of the heterotrimeric G-protein.[13]

-

Phospholipase C Activation: Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13]

-

Downstream Effects:

-

Other Pathways: GRPR activation can also lead to the transactivation of other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, often contributing to cell proliferation and survival.[13][14] The non-receptor tyrosine kinase SRC has also been identified as a downstream effector of GRPR signaling.[15]